2-Benzylphenyl isocyanate
Overview
Description
2-Benzylphenyl isocyanate, also known as 2′-Benzylphenyl isocyanate or 2′-Isocyanatodiphenylmethane, is a chemical compound with the linear formula C6H5CH2C6H4NCO . It has a molecular weight of 209.24 .
Molecular Structure Analysis
The molecule consists of a phenyl ring attached to the isocyanate functional group . The N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates, including 2-Benzylphenyl isocyanate, can react with small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
2-Benzylphenyl isocyanate has a refractive index of n20/D 1.591 (lit.), a boiling point of 309 °C (lit.), and a density of 1.11 g/mL at 25 °C (lit.) .Scientific Research Applications
Polymer Synthesis and Stability : Isocyanates, including compounds similar to 2-Benzylphenyl isocyanate, have been used in the synthesis of latent reactive polymers. These polymers demonstrate exceptional stability under aerobic conditions and can be crosslinked with diamines or diols, showing potential applications in materials science (Kamimura, Haba, & Endo, 2006).
Spectroscopic Analysis : Isocyanate groups, similar to those in 2-Benzylphenyl isocyanate, have been studied using linear and nonlinear infrared spectroscopy. The spectral and dynamical properties of these groups indicate potential as site-specific infrared probes for analyzing local environments (Zhou, Li, & Zhang, 2020).
Safer Chemical Synthesis : Research has been conducted on designing safer substitutes for toxic isocyanates like arylsulfonyl isocyanates. This includes the development of dimethylaminopyridinium carbamoylides, which offer a non-hazardous alternative for producing carbamates and ureas (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Synthesis of Heterocyclic Compounds : Isocyanates, similar in structure to 2-Benzylphenyl isocyanate, have been utilized in the synthesis of 6H-indolo[2,3-b][1,6]naphthyridines, which are analogues of ellipticine alkaloids. This demonstrates their role in the creation of complex organic compounds with potential pharmaceutical applications (Zhang, Shi, Zhang, & Wang, 2000).
Catalytic Applications : Isocyanates have been used in lanthanide-catalyzed cyclocarbonylation reactions to synthesize various benzannulated heterocycles. These reactions highlight the role of isocyanates in catalytic processes to create complex molecules (Jing, Liu, Lin, & Zhou, 2014).
Improving Battery Performance : Aromatic isocyanates, which are structurally related to 2-Benzylphenyl isocyanate, have been studied for their role in enhancing the performance of lithium-ion batteries. Their addition to electrolytes showed a reduction in initial irreversible capacities and improved cycleability (Zhang, 2006).
Cycloaddition Reactions : Iridium-catalyzed cycloadditions of α,ω-diynes with isocyanates, leading to the formation of 2-pyridones, demonstrate the versatility of isocyanates in synthetic organic chemistry. This reaction showcased the ability to use a range of isocyanates, including aromatic ones, in high-yield chemical transformations (Onodera, Suto, & Takeuchi, 2012).
Chemical Analysis and Monitoring : Studies have focused on the development of methods for monitoring airborne isocyanates, which are structurally related to 2-Benzylphenyl isocyanate. This includes the use of 4-nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for liquid chromatography, offering enhanced selectivity and sensitivity (Vogel & Karst, 2002).
Safety And Hazards
When handling 2-Benzylphenyl isocyanate, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection .
Future Directions
2-Benzylphenyl isocyanate is a product for proteomics research . Further studies and applications of this compound could contribute to advancements in this field.
Relevant Papers The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . This topic is discussed in detail in a paper by Mark E. Wolf, Jonathon E. Vandezande, and Henry F. Schaefer, III .
properties
IUPAC Name |
1-benzyl-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMYAJKKMZFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407306 | |
Record name | 2-Benzylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylphenyl isocyanate | |
CAS RN |
146446-96-0 | |
Record name | 2-Benzylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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